2-Ethyl-4a,5,6,7,8,8a-hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone
Description
2-Ethyl-4a,5,6,7,8,8a-hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone is a complex organic compound with a unique structure characterized by a hexahydro-benzodithiine core
Properties
CAS No. |
55789-61-2 |
|---|---|
Molecular Formula |
C10H16O4S2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
3-ethyl-4a,5,6,7,8,8a-hexahydro-1λ6,4λ6-benzodithiine 1,1,4,4-tetraoxide |
InChI |
InChI=1S/C10H16O4S2/c1-2-8-7-15(11,12)9-5-3-4-6-10(9)16(8,13)14/h7,9-10H,2-6H2,1H3 |
InChI Key |
AUACOPAVNRDLKU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CS(=O)(=O)C2CCCCC2S1(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4a,5,6,7,8,8a-hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4a,5,6,7,8,8a-hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
2-Ethyl-4a,5,6,7,8,8a-hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-4a,5,6,7,8,8a-hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2H-2,4a-Methanonaphthalen-8(5H)-one: Shares a similar hexahydro structure but differs in functional groups and overall reactivity.
2-Naphthalenemethanol: Another compound with a similar core structure but distinct functional groups and applications.
Uniqueness
2-Ethyl-4a,5,6,7,8,8a-hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone stands out due to its unique combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific research and industrial applications where other similar compounds may not be suitable.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
